2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of fluorine, methoxymethoxy, and trifluoromethyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and methoxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and interacting with target proteins. The methoxymethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzaldehyde
- 2-Fluoro-3-(methoxymethoxy)benzaldehyde
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness
2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the methoxymethoxy group provides additional reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C10H8F4O3 |
---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
2-fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H8F4O3/c1-16-5-17-8-3-7(10(12,13)14)2-6(4-15)9(8)11/h2-4H,5H2,1H3 |
InChI Key |
FHPIQFQSXIPSHD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1F)C=O)C(F)(F)F |
Origin of Product |
United States |
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